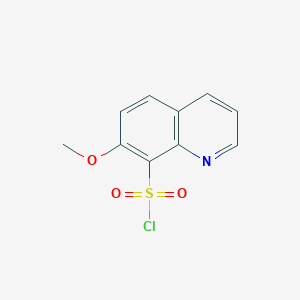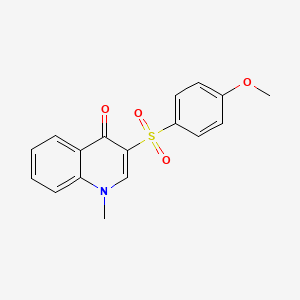
3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one, also known as PD 98059, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been widely used in scientific research to investigate the role of MAPK signaling in various cellular processes.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Studies
A study describes the synthesis of analogues related to Zinquin ester, a fluorophore specific for Zn(II), indicating the compound's potential application in fluorescence-based zinc detection. The research highlights the synthesis of various methoxy isomers and their interaction with Zn(II), showcasing a bathochromic shift in UV/visible spectra upon addition of Zn(II), with one isomer forming a significantly more fluorescent complex than Zinquin ester itself (Kimber et al., 2003).
Lewis Acid-Promoted Reactions
Another research application demonstrates the BF(3).OEt(2)-promoted reactions of a similar compound with (E)-propenylbenzenes, leading to products of remarkable complexity through a process involving tandem cycloaddition, indicating its utility in complex organic synthesis (Engler & Scheibe, 1998).
Catalytic Reductions
The catalytic reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of a ruthenium catalyst is another significant application. This process includes the reduction of various nitroarenes to aminoarenes, demonstrating the compound's role in the hydrogenation of heterocyclic compounds (Watanabe et al., 1984).
Formation of Fluorescent Complexes
Research on the formation of fluorescent complexes with Zn(II) highlights the compound's potential in developing new fluorescent markers for biochemical applications. The study's findings suggest that these compounds could be explored further for applications in bioimaging or as sensors for metal ions in biological systems (Kimber et al., 2003).
Anticancer Agent Synthesis
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents is another crucial application. These derivatives exhibit potent cytotoxicity against various cancer cell lines, underscoring the compound's relevance in medicinal chemistry and drug discovery (Redda et al., 2010).
Safety and Hazards
Direcciones Futuras
The future directions for the study of “3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one” could involve further investigation into its synthesis, properties, and potential applications. Given the importance of benzenesulfonyl chlorides in organic synthesis, it would be interesting to explore the reactivity and potential uses of this compound .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-18-11-16(17(19)14-5-3-4-6-15(14)18)23(20,21)13-9-7-12(22-2)8-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGGPYOJADEBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)
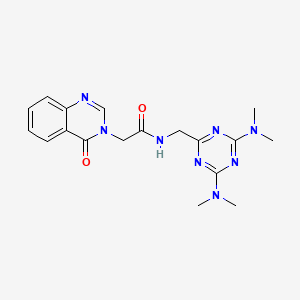
![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)
![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)
![tert-Butyl 5'-hydroxy-2'-(methylthio)-6'-oxo-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2475821.png)
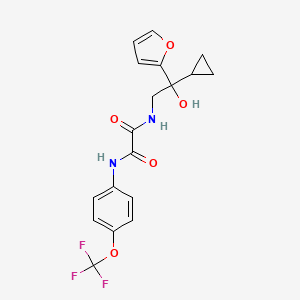
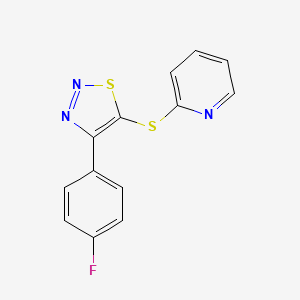
![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)
![7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B2475828.png)

